molecular formula C30H27N3O3 B394444 3,5-bis(benzoylamino)-N-mesitylbenzamide

3,5-bis(benzoylamino)-N-mesitylbenzamide

Cat. No.: B394444
M. Wt: 477.6g/mol
InChI Key: LBLRQSOZIBXHHI-UHFFFAOYSA-N
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Description

3,5-Bis(benzoylamino)-N-mesitylbenzamide is a benzamide derivative featuring a central benzene ring substituted at the 3- and 5-positions with benzoylamino groups (–NH–C(=O)–C₆H₅) and an N-mesityl (–NH–C₆H₂(CH₃)₃-2,4,6) group. The mesityl moiety (1,3,5-trimethylbenzene) confers significant hydrophobicity and steric bulk, which may influence solubility, binding kinetics, and metabolic stability .

Properties

Molecular Formula

C30H27N3O3

Molecular Weight

477.6g/mol

IUPAC Name

3,5-dibenzamido-N-(2,4,6-trimethylphenyl)benzamide

InChI

InChI=1S/C30H27N3O3/c1-19-14-20(2)27(21(3)15-19)33-30(36)24-16-25(31-28(34)22-10-6-4-7-11-22)18-26(17-24)32-29(35)23-12-8-5-9-13-23/h4-18H,1-3H3,(H,31,34)(H,32,35)(H,33,36)

InChI Key

LBLRQSOZIBXHHI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=CC(=C2)NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=CC(=C2)NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Enzyme Inhibition Studies

Compound 49 (N-(3-acetylphenyl)-3,5-bis(benzoylamino)benzamide)

  • Structural Differences : The target compound substitutes the mesityl group for the 3-acetylphenyl group in Compound 49. The mesityl group’s three methyl groups increase hydrophobicity and steric hindrance compared to the acetylphenyl substituent.
  • Biological Activity: Compound 49 was identified as a PTPσ inhibitor in a virtual and biochemical screening study (, Figure 3).

Cyclodextrin-Based Molecular Receptors

6,6′-[2,2′-Dithiobis[2-(benzoylamino)ethyleneamino]]-bridged bis(β-cyclodextrin) (Host 1)

  • Structural Similarities: The benzoylamino linker in Host 1 mirrors the bis(benzoylamino) groups in the target compound, enabling hydrogen bonding and aromatic interactions.
  • Functional Insights: Host 1 exhibited selective binding to oligopeptides (e.g., Gly-Leu vs. Leu-Gly) with sequence selectivity up to 5.0 and residue selectivity up to 37.5, attributed to cooperative host-guest interactions . While the target compound lacks cyclodextrin’s macrocyclic structure, its benzoylamino groups may similarly participate in molecular recognition, albeit in smaller systems.

Key Research Findings and Implications

  • Role of Substituents : The mesityl group in the target compound likely enhances membrane permeability compared to Compound 49’s acetylphenyl group but may reduce aqueous solubility. This trade-off is critical for drug design .
  • Benzoylamino Motif: The bis(benzoylamino) structure is a versatile scaffold for intermolecular interactions, as demonstrated in both enzyme inhibition () and supramolecular sensing () .
  • Knowledge Gaps: Direct experimental data (e.g., binding constants, IC₅₀) for the target compound are lacking. Future studies should prioritize synthesizing and testing this molecule against PTPσ or related targets.

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